FORMOTEROL FUMARATE

Description

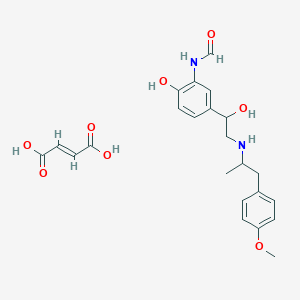

Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4.C4H4O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUPYZMAPCZGJO-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43229-80-7 | |

| Record name | MLS003115739 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Molecular and Cellular Mechanisms of Action of Formoterol Fumarate

Beta-2 Adrenergic Receptor Agonism and Selectivity

Formoterol's primary mechanism of action is its function as a selective agonist for beta-2 adrenergic receptors. drugbank.compatsnap.comtaylorandfrancis.com This selectivity is crucial for its targeted therapeutic effect on the airways.

Receptor Binding Affinity and Specificity (e.g., β2 versus β1 receptors)

Formoterol (B127741) exhibits a high degree of selectivity for the beta-2 (β2) adrenergic receptor subtype over the beta-1 (β1) subtype. drugbank.comersnet.org Studies have demonstrated that formoterol has an approximately 200-fold greater activity at β2 receptors compared to β1 receptors. drugbank.com This selectivity is significant because β2 receptors are predominantly located in the smooth muscle of the bronchi, while β1 receptors are mainly found in the heart. drugbank.com

The binding affinity, a measure of how tightly a ligand binds to a receptor, is a key determinant of a drug's potency and duration of action. Formoterol possesses a high binding affinity for the β2-adrenoceptor. ersnet.org In comparative studies, formoterol and another long-acting β2-agonist, salmeterol (B1361061), have shown high selectivity for the β2 versus the β1-subtype. nih.gov This high affinity and selectivity contribute to formoterol's potent and prolonged bronchodilatory effects. ersnet.orgnih.gov

| Compound | Receptor Subtype | Binding Affinity (pKi) | Selectivity (β2 vs β1) |

| Formoterol | β2 | 8.2 +/- 0.09 nih.gov | ~200-330 fold drugbank.comrndsystems.comtocris.com |

| β1 | 6.25 +/- 0.06 nih.gov | ||

| Salmeterol | β2 | 8.3 +/- 0.04 nih.gov | High nih.govnih.gov |

| β1 | 5.7 +/- 0.04 nih.gov | ||

| Albuterol | β2 | 5.83 +/- 0.06 nih.gov | Less selective nih.gov |

| β1 | 4.71 +/- 0.16 nih.gov | ||

| Fenoterol | β2 | 6.33 +/- 0.07 nih.gov | Less selective nih.gov |

| β1 | 5.67 +/- 0.05 nih.gov |

This table presents a summary of binding affinities and selectivity for various beta-adrenergic agonists. Note that experimental values can vary between studies.

Conformational Changes and Receptor Activation Dynamics

The interaction of formoterol with the β2-adrenergic receptor induces specific conformational changes in the receptor, which are essential for its activation. scbt.com As a G-protein-coupled receptor (GPCR), the β2-adrenergic receptor undergoes a structural rearrangement upon agonist binding, which facilitates its interaction with and activation of intracellular G-proteins. scbt.comnih.gov

Formoterol's unique chemical structure, characterized by its lipophilicity and conformational flexibility, allows for efficient binding and activation of the receptor. scbt.com This flexibility enables optimal interaction with the receptor's binding pocket, promoting efficient coupling with the Gs protein, a stimulatory G-protein. scbt.comresearchgate.net This interaction is the initial step in a cascade of intracellular events.

Intracellular Signal Transduction Pathways

The binding of formoterol to the β2-adrenergic receptor initiates a well-defined intracellular signaling cascade that ultimately results in the relaxation of airway smooth muscle.

Adenylate Cyclase Activation and Cyclic AMP (cAMP) Generation

Upon activation by the formoterol-bound β2-adrenergic receptor, the Gs protein stimulates the enzyme adenylate cyclase. patsnap.comfda.gov This enzyme is responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). patsnap.commdpi.com The resulting increase in intracellular cAMP levels is a critical step in the signaling pathway. drugbank.compatsnap.com This process is a common mechanism for β2-adrenergic agonists. nih.gov

Downstream Signaling Cascade: Myosin Light Chain Kinase Deactivation and Myosin Light Chain Phosphatase Activation

The elevated levels of cAMP activate protein kinase A (PKA). mdpi.comnih.gov PKA, in turn, influences the phosphorylation state of key proteins involved in muscle contraction. A primary target of this cascade is the myosin light chain (MLC). The contraction of smooth muscle is dependent on the phosphorylation of MLC by myosin light chain kinase (MLCK). researchgate.netcdnsciencepub.com

The signaling pathway initiated by formoterol leads to the inhibition of MLCK activity. ijbcp.com Concurrently, there is evidence to suggest that this pathway can lead to the activation of myosin light chain phosphatase (MLCP). researchgate.netijbcp.com MLCP is the enzyme responsible for dephosphorylating the myosin light chain. wikipedia.orgplos.org

Mechanisms Underlying Prolonged Bronchodilatory Effect

The extended duration of action of formoterol fumarate (B1241708), lasting in excess of 12 hours, is a key clinical feature. nih.gov This prolonged effect is not due to a slow dissociation from the β2-adrenoceptor but is instead attributed to specific physicochemical properties of the molecule that influence its interaction with the airway smooth muscle cell membrane.

Lipid Bilayer Diffusion and Depot Formation in Airway Smooth Muscle

A central hypothesis explaining formoterol's long-acting nature is the "diffusion microkinetic model". researchgate.net This model posits that after inhalation, the lipophilic formoterol molecule readily partitions into the lipid bilayer of the airway smooth muscle cell membranes. dovepress.comresearchgate.net This creates a depot or reservoir of the drug within the plasmalemma. dovepress.comresearchgate.net From this lipid depot, formoterol molecules can gradually leach out to continuously stimulate the β2-adrenoceptors, thereby maintaining smooth muscle relaxation and bronchodilation over a prolonged period. dovepress.com

The lipophilicity of formoterol is a critical factor in this process, facilitating its entry and retention within the cell membrane. psu.edu It has been suggested that specific microdomains within the plasma membrane, known as lipid rafts, which are rich in cholesterol and sphingolipids, may play a role in sequestering β2-agonists and influencing their duration of action. atsjournals.orgnih.govmdpi.com While the affinity of formoterol for these rafts has been a subject of study, the primary theory remains its ability to form a depot within the general lipid bilayer. atsjournals.org

Resistance to Washout and "Reassertion" Phenomenon

Experimental evidence strongly supports the depot theory. In laboratory settings, the relaxant effect of formoterol on human airway smooth muscle is notably resistant to repeated washing procedures. nih.gov Even after the removal of the free drug from the surrounding medium, the bronchodilatory effect persists.

Furthermore, formoterol exhibits a characteristic known as the "reassertion" phenomenon. nih.gov This is observed when, after inducing relaxation with formoterol, a β-adrenoceptor antagonist is introduced to block the effect. Following the washout of both the agonist and the antagonist, the relaxant effect of formoterel reappears without any new administration of the drug. nih.gov This reassertion of relaxation strongly suggests that formoterol is retained within the tissue, specifically the lipid membrane, from where it can re-engage with the β2-adrenoceptors once the antagonist is cleared. nih.govhres.ca This behavior is a hallmark of lipophilic β2-agonists and is a key differentiator from short-acting, more hydrophilic agonists like salbutamol (B1663637). hres.ca

Non-Bronchodilatory Cellular Effects

Impact on Leukocyte Function and Migration (e.g., eosinophils)

Formoterol can also affect the function and movement of leukocytes, particularly eosinophils, which are heavily involved in the inflammatory cascade of asthma. nih.gov Studies have demonstrated that formoterol can potently inhibit the adherence of leukocytes, including eosinophils, to the vascular endothelium, a critical step in their migration into airway tissues. nih.govresearchgate.net

Specifically, formoterol has been found to attenuate the trans-basement membrane migration of eosinophils when stimulated by neutrophils and interleukin-8 (IL-8), suggesting an indirect inhibitory effect on eosinophil accumulation by acting on neutrophils. nih.govnih.gov While some studies show formoterol has a modest direct inhibitory effect on eosinophil activation, its primary impact may be through modulating other cells, like lung fibroblasts, to reduce the production of factors that activate eosinophils. atsjournals.org

Influence on Bronchial Microcirculation and Plasma Extravasation

Formoterol exhibits effects on the bronchial microvasculature, specifically by inhibiting plasma extravasation—the leakage of fluid and proteins from blood vessels into the surrounding tissue, which contributes to airway wall edema. nih.govpsu.edu In various experimental models, formoterol has been shown to reduce microvascular leakage induced by inflammatory mediators such as histamine (B1213489) and bradykinin. researchgate.netresearchgate.netnih.gov This anti-exudative effect is considered a beneficial anti-inflammatory property. researchgate.net Studies in humans have confirmed that therapeutic doses of inhaled formoterol can reduce the leakage of plasma proteins into the airways following a histamine challenge, suggesting this mechanism is clinically relevant. researchgate.netresearchgate.net This action is attributed to formoterol's ability to inhibit the formation of gaps between endothelial cells in the microvasculature. researchgate.net

Pharmacological Characterization and Dynamics of Formoterol Fumarate

Pharmacodynamic Profiles and Biomarkers

The pharmacodynamic profile of formoterol (B127741) fumarate (B1241708) is characterized by a rapid onset and long duration of action, leading to significant improvements in airway function. nih.gov

Time-Course of Bronchodilation: Onset, Peak, and Duration of Action

Inhaled formoterol fumarate exhibits a rapid onset of bronchodilation, with a significant effect observed within minutes of administration. nih.gov Studies have shown that the onset of action is typically within 1 to 4 minutes. nih.gov The bronchodilator effect is dose-dependent, with an onset of effect within 1-3 minutes. fda.gov.ph Some research indicates an onset of action as quickly as 2-3 minutes. drugbank.comwikipedia.org

The peak bronchodilator effect, as measured by the maximum improvement in Forced Expiratory Volume in 1 second (FEV1), is generally observed within 1 to 3 hours after inhalation. medicine.com Following the peak, formoterol provides a sustained duration of action, with bronchodilation lasting for approximately 12 hours. fda.gov.phnih.govnih.govdrugbank.comwikipedia.orgnih.gov

Time-Course of Bronchodilation with this compound

| Parameter | Time |

|---|---|

| Onset of Action | 1-4 minutes nih.gov |

| Peak Effect (FEV1) | 1-3 hours medicine.com |

| Duration of Action | Approximately 12 hours fda.gov.phnih.govnih.govdrugbank.comwikipedia.orgnih.gov |

Airway Function Metrics (e.g., Forced Expiratory Volume in 1 second (FEV1), Forced Vital Capacity (FVC), Inspiratory Capacity (IC))

The efficacy of this compound in improving airway function is well-documented through various metrics. Clinical trials have consistently demonstrated its ability to enhance lung function in patients with asthma and chronic obstructive pulmonary disease (COPD). globalrx.com

Studies have shown that formoterol significantly increases FEV1. globalrx.com For instance, in a study with patients who had moderate to severe COPD, those receiving this compound inhalation solution showed statistically significant improvements in FEV1 at 3- and 6-month visits. wvu.edu Furthermore, the Forced Vital Capacity (FVC) was also significantly improved at all visits in the same study. wvu.edu

In another study, single doses of formoterol administered via a Turbuhaler resulted in a dose-dependent maximum increase in FEV1 over placebo, ranging from 12% to 26%. nih.gov Even after 12 hours, the mean increase in FEV1 remained significantly above the placebo values. nih.gov

The effect of formoterol is not limited to forced expiratory maneuvers. Research has shown that both 6 µg and 24 µg doses of formoterol induced clinically and statistically relevant improvements in the work of breathing and airway resistance, which occurred within 10 minutes and lasted for over 12 hours. nih.gov However, in one long-term study, the improvements in inspiratory capacity were not statistically significant. wvu.edu

Impact of this compound on Airway Function Metrics

| Metric | Observed Effect | Supporting Research |

|---|---|---|

| Forced Expiratory Volume in 1 second (FEV1) | Significant, dose-dependent increase | nih.govglobalrx.comwvu.edu |

| Forced Vital Capacity (FVC) | Significant improvement | wvu.edu |

| Inspiratory Capacity (IC) | Not always statistically significant | wvu.edu |

| Work of Breathing & Airway Resistance | Clinically and statistically relevant improvement | nih.gov |

Systemic Pharmacodynamic Responses (e.g., cardiac rate, QTc interval, serum potassium, glucose levels, plasma cortisol)

Following inhalation, a portion of this compound is absorbed into the systemic circulation and can elicit pharmacodynamic responses in various organ systems.

Cardiac Rate and QTc Interval: Studies have shown that formoterol can cause a dose-dependent increase in heart rate. nih.gov In one study, a single high dose of formoterol resulted in a maximum mean increase in pulse of 25.8 beats per minute at 6 hours. nih.gov The mean maximum QTc interval increase was 25 milliseconds at 6 hours, with values returning to near baseline by 24 hours. nih.gov

Serum Potassium and Glucose Levels: Formoterol can lead to a transient decrease in serum potassium levels. nih.govnih.gov Following a high dose, the lowest mean potassium value was observed at 2 hours post-dose. nih.gov Similarly, formoterol can cause a dose-dependent increase in plasma glucose concentrations. nih.govnih.gov

Plasma Cortisol: Research on the combination of beclometasone dipropionate and formoterol has shown that despite lower systemic exposure to the corticosteroid component with the fixed combination, there was less cortisol suppression compared to separate administration. nih.gov

Systemic Pharmacodynamic Responses to this compound

| Parameter | Observed Effect |

|---|---|

| Cardiac Rate | Dose-dependent increase nih.gov |

| QTc Interval | Transient increase nih.gov |

| Serum Potassium | Transient, dose-dependent decrease nih.govnih.gov |

| Glucose Levels | Dose-dependent increase nih.govnih.gov |

| Plasma Cortisol | Less suppression with BDP/formoterol combination nih.gov |

Pharmacokinetic Considerations in Research Settings

The pharmacokinetic profile of this compound is characterized by rapid absorption and a relatively long elimination half-life.

Absorption and Systemic Exposure Following Inhalation

Formoterol is rapidly absorbed into the plasma following inhalation. drugbank.com Peak plasma concentrations are typically observed within 5 to 10 minutes after inhalation. drugs.com In some studies with healthy volunteers, the peak plasma concentration was observed as early as 5 minutes after inhalation. nih.gov

The absorption kinetics can be complex, with multiple peaks or shoulders appearing within 0.5 to 6 hours after inhalation. nih.gov Following a single high dose, the mean terminal elimination half-life has been determined to be around 10 hours. nih.gov Urinary excretion of unchanged formoterol is often used as an indirect measure of systemic exposure. drugs.com

Pharmacokinetic Parameters of Inhaled this compound

| Parameter | Value/Observation |

|---|---|

| Time to Peak Plasma Concentration (Tmax) | 5-10 minutes drugs.com |

| Terminal Elimination Half-life | Approximately 10 hours nih.gov |

| Systemic Exposure Measurement | Urinary excretion of unchanged formoterol drugs.com |

Bioequivalence Studies Across Different Formulations and Delivery Devices

Bioequivalence studies are crucial for comparing different formulations and delivery devices of this compound. These studies often assess pharmacodynamic endpoints, safety, and pharmacokinetics. nih.gov

One approach to assess bioequivalence when plasma concentrations are difficult to measure is to use a combination of pharmacodynamic data (like FEV1), safety data (serum glucose and potassium levels), and urinary excretion of formoterol. nih.gov

Studies have been conducted to compare the systemic exposure of formoterol when administered via different devices, such as a pressurized metered-dose inhaler (pMDI) versus a dry powder inhaler (DPI). nih.gov For instance, one study found that the systemic exposure of formoterol was lower when administered from a combination pMDI compared to a single-entity DPI. lu.se

The use of a spacer device with a pMDI can also influence systemic exposure. A study comparing a mometasone (B142194) furoate/formoterol fumarate MDI with and without a spacer found that systemic exposures of both drugs were lower when the spacer was used. nih.gov Furthermore, bioequivalence has been demonstrated between different strengths of a budesonide (B1683875)/formoterol pMDI, showing that formoterol exposure was comparable across different formulation strengths. cncb.ac.cn

Summary of Bioequivalence Findings for this compound

| Comparison | Key Finding | Supporting Research |

|---|---|---|

| pMDI vs. DPI | Systemic exposure can differ between devices. | nih.govlu.se |

| pMDI with vs. without Spacer | Lower systemic exposure with a spacer. | nih.gov |

| Different Strengths of Combination pMDI | Comparable formoterol exposure across strengths. | cncb.ac.cn |

Metabolite Profiles and Systemic Safety Margins

The metabolic fate of this compound involves several biotransformation pathways, leading to the formation of various metabolites. The primary routes of metabolism are direct glucuronidation at the phenolic hydroxyl group and O-demethylation, which is then followed by glucuronidation. drugbank.com Minor pathways that have been identified include sulfate (B86663) conjugation of the parent compound and deformylation followed by sulfate conjugation. drugbank.comnih.gov

Studies have shown that the metabolism of formoterol is stereoselective. nih.gov Glucuronide conjugation is significantly greater for the active (R,R)-enantiomer compared to the inactive (S,S)-enantiomer. nih.gov This stereoselectivity in metabolism could contribute to the observed inter-patient variability in the duration of the drug's effect. nih.gov

The biotransformation of formoterol is facilitated by specific enzyme families. O-demethylation involves several cytochrome P450 isoenzymes, including CYP2D6, CYP2C19, CYP2C9, and CYP2A6. drugbank.comwikipedia.org The subsequent glucuronidation process is catalyzed by a number of UDP-glucuronosyltransferase (UGT) isoenzymes, such as UGT1A1, UGT1A8, UGT1A9, UGT2B7, and UGT2B15. drugbank.com

Research Findings on Formoterol Metabolism

| Metabolic Pathway | Description | Enzymes Involved |

| Major Pathway 1 | Direct glucuronidation of the parent drug at its phenolic hydroxyl group. drugbank.com | UGT1A1, UGT1A8, UGT1A9, UGT2B7, UGT2B15 drugbank.com |

| Major Pathway 2 | O-demethylation of the parent drug, followed by glucuronidation at the phenolic hydroxyl group. drugbank.com | CYP2D6, CYP2C19, CYP2C9, CYP2A6 drugbank.comwikipedia.org |

| Minor Pathways | Sulfate conjugation of the parent drug and deformylation followed by sulfate conjugation. drugbank.comnih.gov | Not fully characterized. drugbank.com |

The systemic safety margin of this compound is influenced by the pharmacological activity and systemic exposure of its metabolites. The primary metabolites, which are glucuronide and sulfate conjugates, are considered inactive. nih.govdiva-portal.org The phenol (B47542) glucuronide of formoterol is the main metabolite found in urine. nih.gov

While the O-demethylated and deformylated metabolites are considered pharmacologically active, research indicates that the systemic plasma exposure to these metabolites is low. nih.gov Furthermore, the O-demethylated metabolite is primarily found as an inactive glucuronide conjugate, and the deformylated metabolite is found only as an inactive sulfate conjugate. nih.gov This extensive conjugation to inactive forms limits the systemic activity of potentially active metabolites, thereby contributing to the safety margin of the parent compound. The majority of the administered dose is recovered in urine (approximately 62%) and feces (approximately 24%). nih.govastrazeneca.com Intact formoterol and O-demethylated formoterol are the predominant compounds recovered in feces. nih.govnih.gov

Formoterol Metabolites and Pharmacological Activity

| Metabolite | Type | Pharmacological Activity | Systemic Exposure |

| Formoterol Glucuronides | Major | Inactive nih.govdiva-portal.org | Main metabolite in urine nih.gov |

| Formoterol Sulfate | Minor | Inactive nih.gov | N/A |

| O-demethylated Formoterol | Minor | Active nih.gov | Low plasma exposure nih.gov |

| Deformylated Formoterol | Minor | Active nih.gov | Low plasma exposure nih.gov |

| O-demethylated Formoterol Glucuronide | Secondary | Inactive nih.gov | N/A |

| Deformylated Formoterol Sulfate | Secondary | Inactive nih.gov | N/A |

Clinical Efficacy Research of Formoterol Fumarate

Efficacy in Chronic Obstructive Pulmonary Disease (COPD) Management

Lung Function Improvement and Maintenance

Numerous clinical trials have established the role of formoterol (B127741) in improving and maintaining lung function in patients with COPD.

Monotherapy: As a standalone treatment, formoterol has been shown to produce statistically significant increases in Forced Expiratory Volume in one second (FEV1). ersnet.org In a 12-week trial, formoterol administered via a dry powder inhaler demonstrated similar efficacy to a nebulized solution in improving lung function. dovepress.com A 3-month trial showed that all tested doses of formoterol resulted in significant FEV1 improvements compared to placebo. ersnet.org

Combination Therapy: When combined with other bronchodilators or inhaled corticosteroids (ICS), formoterol provides additional benefits. nih.gov

With Budesonide (B1683875): Two large 12-month clinical trials demonstrated that the combination of budesonide and formoterol led to greater improvements in FEV1, Forced Vital Capacity (FVC), and Peak Expiratory Flow (PEF) compared to either drug alone. nih.gov The FORWARD study also found that an extrafine combination of beclomethasone (B1667900) dipropionate and formoterol significantly improved pre-dose morning FEV1. dovepress.com

With Aclidinium (B1254267) Bromide: A fixed-dose combination of aclidinium bromide and formoterol fumarate (B1241708) has been shown to improve lung function in patients with COPD. openaccessjournals.com Pooled analysis of the ACLIFORM and AUGMENT studies revealed significant improvements with the combination therapy. nih.gov

With Glycopyrrolate (B1671915): The PINNACLE-1, -2, and -4 studies, which were Phase III, randomized, double-blind, parallel-group, multicenter studies, showed that a fixed-dose combination of glycopyrrolate and formoterol fumarate (GFF MDI) improved lung function in patients with moderate-to-very severe COPD. dovepress.comatsjournals.org The GFF MDI also demonstrated superiority to placebo and its individual components in improving trough FEV1. springermedizin.de

Triple Therapy (ICS/LAMA/LABA): The KRONOS study, a randomized, double-blind, parallel-group, multicenter, phase 3 trial, showed that a triple therapy of budesonide, glycopyrrolate, and this compound (BGF MDI) resulted in significant improvements in FEV1 compared to dual therapies. nih.gov Similarly, the TRILOGY study found that a single-inhaler triple therapy of beclomethasone dipropionate, this compound, and glycopyrronium (B1196793) bromide significantly improved FEV1. dovepress.com

Interactive Data Table: Lung Function Improvement with this compound in COPD

| Study/Therapy | Comparator(s) | Key Lung Function Outcome | Result | Citation(s) |

| Formoterol Monotherapy | Placebo | Statistically significant increase in FEV1 | Achieved | ersnet.org |

| Budesonide/Formoterol | Monocomponents | Greater improvement in FEV1, FVC, PEF | Achieved | nih.gov |

| Aclidinium/Formoterol | Placebo, Monocomponents | Significant improvements in lung function | Achieved | openaccessjournals.comnih.gov |

| Glycopyrrolate/Formoterol (GFF MDI) | Placebo, Monocomponents | Improved trough FEV1 | Achieved | dovepress.comatsjournals.orgspringermedizin.de |

| Budesonide/Glycopyrrolate/Formoterol (BGF MDI) | Dual Therapies | Significant improvement in FEV1 | Achieved | nih.gov |

| Beclomethasone/Formoterol/Glycopyrronium | Dual Therapy | Significant improvement in FEV1 | Achieved | dovepress.com |

Symptom Control and Patient-Reported Outcomes

Formoterol, particularly in combination therapies, has been shown to significantly improve symptom control and patient-reported outcomes in individuals with COPD.

Dyspnea: Formoterol has been found to be effective in reducing dyspnea (shortness of breath). dovepress.com Studies have shown improvements in the Transition Dyspnea Index (TDI) with both formoterol monotherapy and combination therapies. nih.govdovepress.com The combination of aclidinium and formoterol resulted in clinically and statistically significant improvements in the TDI focal score compared to placebo. openaccessjournals.com

Health-Related Quality of Life:

Saint George's Respiratory Questionnaire (SGRQ): The combination of budesonide and formoterol has been associated with more favorable scores on quality of life questionnaires. nih.gov A long-term safety and efficacy study of this compound inhalation solution (FFIS) showed improvements in the SGRQ total score, although not always statistically significant compared to placebo. wvu.edu The glycopyrrolate/formoterol fumarate MDI also demonstrated a reduction in the total SGRQ score. springermedizin.de

COPD Assessment Test (CAT): A study evaluating the effectiveness of aclidinium bromide/formoterol fumarate dihydrate is designed to assess outcomes including the CAT score. astrazenecaclinicaltrials.com A study on budesonide, glycopyrronium, and this compound also includes the CAT score as an inclusion criterion, indicating its relevance in assessing symptomatic patients. astrazenecaclinicaltrials.com

Interactive Data Table: Symptom Control and PROs with this compound in COPD

| Outcome Measure | Therapy | Key Finding(s) | Citation(s) |

| Dyspnea (TDI) | Formoterol Monotherapy | All domains of the TDI improved. | nih.gov |

| Dyspnea (TDI) | Aclidinium/Formoterol | Significant improvements in TDI focal score vs. placebo. | openaccessjournals.com |

| Dyspnea (TDI) | This compound Inhalation Solution | Statistically greater improvements from baseline. | dovepress.com |

| Health Status (SGRQ) | Budesonide/Formoterol | More favorable scores. | nih.gov |

| Health Status (SGRQ) | This compound Inhalation Solution | Trend towards improvement. | wvu.edu |

| Health Status (SGRQ) | Glycopyrrolate/Formoterol | Reduction in total SGRQ score. | springermedizin.de |

| Symptom Severity | Aclidinium/Formoterol | Significant improvements in night-time and early-morning symptoms. | openaccessjournals.com |

Reduction in COPD Exacerbation Rates

A key goal in COPD management is the reduction of exacerbations, and formoterol-containing regimens have demonstrated efficacy in this area. dovepress.com

Monotherapy: Formoterol monotherapy has been shown to reduce severe COPD exacerbations. dovepress.com

Combination with ICS:

The combination of budesonide and formoterol has been shown to lower the frequency of both mild and severe exacerbations and prolong the time to the first exacerbation. nih.gov

In the FORWARD study, extrafine beclomethasone dipropionate/formoterol significantly reduced the exacerbation rate compared to formoterol alone. dovepress.com

The SOPHOS study demonstrated that two different doses of budesonide/formoterol fumarate dihydrate MDI reduced the rate of moderate/severe COPD exacerbations compared with formoterol monotherapy. ersnet.org

Combination with LAMA: The combination of aclidinium and formoterol has been shown to reduce the frequency of exacerbations compared with placebo. nih.gov

Triple Therapy (ICS/LAMA/LABA):

The TRILOGY study showed a 23% reduction in the annual exacerbation rate with a triple therapy of beclomethasone dipropionate, this compound, and glycopyrronium bromide compared to a dual therapy. dovepress.com

The KRONOS study found a 15% reduction in the rate of moderate to severe COPD exacerbations over 52 weeks with a triple therapy of budesonide/glycopyrrolate/formoterol fumarate. dovepress.com

The ETHOS trial demonstrated that budesonide/glycopyrrolate/formoterol fumarate dihydrate MDI reduced the rate of severe exacerbations compared to dual therapies. bmj.com

A retrospective analysis (MITOS EROS+CP study) suggested that prompt initiation of budesonide/glycopyrrolate/formoterol fumarate after an exacerbation in patients with both COPD and asthma was associated with a lower rate of subsequent exacerbations. atsjournals.org

Interactive Data Table: Reduction in COPD Exacerbation Rates with this compound

| Therapy | Comparator | Key Finding | Citation(s) |

| Formoterol Monotherapy | - | Reduced severe exacerbations. | dovepress.com |

| Budesonide/Formoterol | Monotherapy | Lower frequency of mild and severe exacerbations. | nih.gov |

| Beclomethasone/Formoterol | Formoterol alone | Significantly reduced exacerbation rate. | dovepress.com |

| Budesonide/Formoterol MDI | Formoterol MDI | Reduced rate of moderate/severe exacerbations. | ersnet.org |

| Aclidinium/Formoterol | Placebo | Reduced frequency of exacerbations. | nih.gov |

| Beclomethasone/Formoterol/Glycopyrronium | Dual Therapy | 23% reduction in annual exacerbation rate. | dovepress.com |

| Budesonide/Glycopyrrolate/Formoterol | Dual Therapies | 15% reduction in moderate to severe exacerbations. | dovepress.com |

| Budesonide/Glycopyrrolate/Formoterol | Dual Therapies | Reduced rate of severe exacerbations. | bmj.com |

Impact on All-Cause and Cardiovascular Mortality

While formoterol is effective for symptom control and lung function, its impact on mortality is an area of ongoing investigation. Long-term safety studies have been conducted to address this.

A multicenter, randomized, double-blind, placebo-controlled, noninferiority study over 52 weeks evaluated the long-term safety of this compound inhalation solution. wvu.edunih.gov The primary outcome was the combined incidence of respiratory death, first COPD-related emergency room visit, or first COPD exacerbation-related hospitalization. wvu.edu The study found that nebulized this compound inhalation solution was noninferior to placebo with respect to this composite safety endpoint. dovepress.comnih.gov In this study, only one respiratory-related death occurred, and it was in the placebo group. wvu.edu Another long-term safety study of a nebulized LABA, arformoterol, also showed no increased risk of respiratory death or COPD exacerbation-related hospitalizations compared to placebo over one year. nih.gov

A large, randomized, double-blind, placebo-controlled trial confirmed the long-term safety of the LABA vilanterol (B1248922), alone or in combination with an ICS, in patients with moderate COPD who had or were at high risk of cardiovascular disease. nih.gov While these studies provide reassuring safety data, they were not primarily designed to demonstrate a reduction in mortality.

Exercise Tolerance and Capacity Studies

Formoterol has been shown to improve exercise tolerance and capacity in patients with COPD, which is a crucial aspect of managing the disease's impact on daily life.

In a crossover study involving patients with advanced COPD, inhaled formoterol was associated with a 37.8% improvement in exercise tolerance time compared to placebo. nih.gov This enhanced exercise tolerance was linked to diminished dynamic hyperinflation. nih.gov

Another study assessing the effects of a 5-day treatment with formoterol found that it increased the distance walked in both the 6-minute walk test (6-MWT) and the 12-minute walk test (12-MWT). nih.gov Formoterol also significantly reduced dyspnea associated with the 6-MWT. nih.gov

The combination of aclidinium bromide and this compound has also been studied for its effects on exercise capacity. dovepress.com

Ongoing and recent clinical trials continue to investigate the effects of formoterol-containing combinations, such as budesonide/glycopyrrolate/formoterol fumarate, on exercise parameters in COPD patients. clinicaltrials.euastrazenecaclinicaltrials.com One such study, ATHLOS, is specifically designed to assess the effect of this triple therapy on isotime inspiratory capacity and exercise endurance time. astrazenecaclinicaltrials.com Another trial investigated the impact of glycopyrrolate/formoterol fumarate on exercise tolerance and found a 17% increase in endurance time compared to placebo. clinicaltrials.gov

Efficacy in Asthma Management

This compound is also a key medication in the management of asthma, primarily used in combination with an inhaled corticosteroid. clinicaltrials.eu Its rapid onset of action makes it suitable for both maintenance and reliever therapy in some combination inhalers. clinicaltrials.eu Clinical research has demonstrated its effectiveness in improving lung function and controlling symptoms in asthma patients. clinicaltrials.eu

Sustained Bronchodilation and Airway Hyperresponsiveness Reduction

This compound is a long-acting beta2-agonist (LABA) recognized for its rapid onset and prolonged duration of bronchodilation, lasting approximately 12 hours. nih.govpatsnap.com This sustained effect is beneficial for the long-term management of obstructive airway diseases. medcentral.comnih.gov Clinical studies have consistently demonstrated that formoterol provides significant and stable bronchodilation for at least 8 hours in both adults and children with asthma. nih.gov In patients with Chronic Obstructive Pulmonary Disease (COPD), regular twice-daily inhalation of formoterol leads to a cumulative improvement in lung function, specifically an increase in trough Forced Expiratory Volume in 1 second (FEV1). nih.govtandfonline.com

Beyond its bronchodilator effects, formoterol has been shown to reduce airway hyperresponsiveness, a key feature of asthma characterized by an exaggerated bronchoconstrictor response to various stimuli. atsjournals.org In clinical trials, formoterol has demonstrated a dose-dependent protective effect against methacholine-induced bronchoconstriction. atsjournals.org One study found that formoterol offered significant bronchoprotection for at least 8 hours. nih.gov However, some research indicates that tachyphylaxis, a decrease in the protective effect, can develop with chronic use of beta2-agonists against challenges like methacholine (B1211447). nih.govaap.org A study comparing formoterol to salmeterol (B1361061) found that formoterol had a more potent maximal protective effect against methacholine challenge. atsjournals.org When combined with an inhaled corticosteroid (ICS) like budesonide, formoterol's ability to protect against allergen-induced airway hyperresponsiveness is enhanced, with the combination therapy completely preventing the deterioration in airway responsiveness to methacholine after allergen exposure. ersnet.org

Table 1: Impact of Formoterol on Bronchodilation and Airway Hyperresponsiveness

| Parameter | Key Finding | Supporting Evidence |

| Sustained Bronchodilation | Provides bronchodilation for approximately 12 hours. nih.govpatsnap.com | Studies in asthmatic children showed sustained bronchodilation for at least 8 hours. nih.gov Regular use in COPD improves trough FEV1. nih.govtandfonline.com |

| Airway Hyperresponsiveness | Offers dose-dependent protection against methacholine challenge. atsjournals.org | Combination with budesonide prevents allergen-induced hyperresponsiveness. ersnet.org |

| Tachyphylaxis | Potential for decreased bronchoprotective effect with chronic use. nih.govaap.org | Studies show a reduction in protection against methacholine challenge after 2 weeks of regular treatment. nih.gov |

Asthma Symptom Control and Reduction in Rescue Medication Use

Table 2: Formoterol's Effect on Asthma Symptoms and Rescue Medication

| Outcome | Key Finding | Supporting Evidence |

| Symptom Control | Significantly improves daytime and nighttime asthma symptoms. ersnet.orgnih.gov | A study showed a 13% reduction in mean total symptom scores in COPD patients. ersnet.org |

| Rescue Medication Use | Reduces the need for SABA rescue inhalers. nih.govmedcentral.com | COPD patients on formoterol showed an 18-25% reduction in rescue medication use compared to placebo. ersnet.org Asthmatics used 9% fewer as-needed inhalations with formoterol vs. salbutamol (B1663637). ersnet.org |

| Sleep Disturbance | Decreases the number of nights with awakenings due to asthma. medcentral.comersnet.org | Patients experienced 34% fewer disturbed nights with as-needed formoterol compared to salbutamol. ersnet.org |

| Symptom-Free Days | Increases the number of days without asthma symptoms. nih.gov | A study in COPD patients showed an increase in symptom-free days with formoterol treatment. ersnet.org |

Prevention of Asthma Exacerbations and Related Events

Several large-scale clinical trials have supported these findings. For example, adding formoterol to budesonide therapy reduced the risk of a first asthma exacerbation by 43%. atsjournals.org In patients with mild asthma, using a budesonide-formoterol inhaler as a reliever has been shown to decrease severe exacerbations by nearly two-thirds compared to using a SABA alone. atsjournals.org A meta-analysis of real-world studies on a fluticasone (B1203827) propionate (B1217596)/formoterol combination reported a significant reduction in the relative risk of severe asthma exacerbations. nih.gov Furthermore, studies have shown that the combination of an ICS and formoterol can reduce the annual rate of moderate to severe exacerbations by 24% to 26% compared to formoterol monotherapy. dovepress.comsymbicorttouchpoints.com

Table 3: Efficacy of Formoterol in Preventing Asthma Exacerbations

| Treatment Strategy | Key Finding | Supporting Evidence |

| ICS/Formoterol Combination | Significantly reduces the rate of severe asthma exacerbations. atsjournals.orgconsensus.app | Adding formoterol to budesonide reduced the risk of the first exacerbation by 43%. atsjournals.org |

| Maintenance and Reliever Therapy (MART) | Prolongs time to first severe exacerbation and lowers exacerbation rates compared to SABA reliever. bmj.comatsjournals.org | Reduces the yearly exacerbation rate by 33-48% compared to formoterol or terbutaline (B1683087) as a reliever. bmj.com |

| Comparison to Monotherapy | Combination therapy with an ICS is more effective at reducing exacerbations than formoterol alone. dovepress.comsymbicorttouchpoints.com | Budesonide/formoterol reduced the annual rate of moderate to severe exacerbations by 24% compared to formoterol alone. symbicorttouchpoints.com |

| Real-World Evidence | Meta-analysis confirms a significant reduction in severe exacerbation risk with fluticasone/formoterol. nih.gov | The estimated relative risk of severe exacerbations was significantly lower with the combination therapy. nih.gov |

Efficacy in Specific Patient Populations

Adolescents and Children with Obstructive Airway Diseases

This compound, primarily in combination with an inhaled corticosteroid (ICS) like budesonide, is indicated for the treatment of asthma in adolescents aged 12 years and older. astrazeneca.ca Clinical studies have demonstrated its efficacy in this age group. For instance, research has shown that a budesonide/formoterol combination can be effectively used as an anti-inflammatory reliever therapy in patients with mild persistent asthma, or as both a maintenance and reliever therapy in those with moderate to severe asthma. astrazeneca.ca

In younger children, studies have also shown positive outcomes. A study in asthmatic children aged 2 to 5 years found that a single dose of formoterol provided rapid and sustained bronchodilation and significant bronchoprotection for at least 8 hours. nih.gov Research in pediatric patients has also explored different dosing regimens. One study found that while once-daily budesonide/formoterol was effective, twice-daily treatment resulted in fewer instances of worsening asthma. respiratory-therapy.com The use of long-acting beta-agonists like formoterol as monotherapy in pediatric and adolescent patients is associated with an increased risk of asthma-related hospitalization and is therefore contraindicated. medcentral.com

Elderly Patients with Respiratory Conditions

The efficacy of formoterol has also been established in elderly patients with respiratory conditions such as Chronic Obstructive Pulmonary Disease (COPD). Clinical trials have included patients up to 80 years of age and have shown that formoterol is effective in improving lung function and controlling symptoms in this population. ersnet.org One study specifically noted that risk reductions for asthma exacerbations with as-needed formoterol increased with advancing age. ersnet.org The sustained bronchodilatory effect of formoterol is particularly beneficial for elderly patients who may have more persistent symptoms.

Patients with Comorbidities

The use of formoterol in patients with respiratory conditions and coexisting medical conditions has been a subject of clinical investigation. For instance, in patients with COPD who also have other health issues, the addition of formoterol to their treatment regimen can be beneficial. Triple therapy, which combines an ICS, a long-acting muscarinic antagonist (LAMA), and a long-acting beta2-agonist (LABA) like formoterol, has been studied in patients with more severe COPD and a history of exacerbations. The TRILOGY study, for example, found that a triple therapy containing beclomethasone dipropionate, this compound, and glycopyrronium bromide significantly improved lung function and reduced the annual exacerbation rate by 23% in patients with a post-bronchodilator FEV1 of less than 50% and at least one moderate to severe COPD exacerbation in the previous year. dovepress.com Another meta-analysis of real-world data on fluticasone propionate/formoterol in asthma patients, which would include individuals with various comorbidities, confirmed the effectiveness of the combination in a broader patient population beyond the strict confines of randomized controlled trials. nih.gov

Comparative Efficacy Analyses

The clinical utility of a long-acting beta-agonist (LABA) is best understood by comparing its efficacy to other available bronchodilators. This section analyzes the clinical efficacy of this compound in relation to other LABAs and short-acting beta-agonists (SABAs).

This compound Versus Other Long-Acting Beta-Agonists (e.g., Salmeterol, Vilanterol)

This compound's efficacy has been extensively compared to other LABAs, such as salmeterol and vilanterol, often as part of a combination therapy with an inhaled corticosteroid (ICS) or a long-acting muscarinic antagonist (LAMA).

Clinical trials have demonstrated that combination therapies containing formoterol are effective in improving lung function and managing symptoms in patients with chronic obstructive pulmonary disease (COPD) and asthma. For instance, a 24-week study comparing a fixed-dose combination of aclidinium bromide/formoterol fumarate with salmeterol/fluticasone propionate in patients with moderate-to-severe COPD found that the aclidinium/formoterol combination demonstrated superiority in peak forced expiratory volume in 1 second (FEV1) at week 24. ersnet.org While improvements in dyspnea and symptom control were comparable between the two groups, the study highlighted the potent bronchodilator effect of the formoterol-containing combination. ersnet.org Exacerbation rates were similar between the two treatment arms. ersnet.org

When comparing formoterol-based combinations with those containing vilanterol, another once-daily LABA, the findings suggest at least comparable efficacy. nams-annals.in For example, a study comparing fluticasone furoate/vilanterol (FF/VI) to budesonide/formoterol (BUD/FOR) in real-world asthma management indicated that patients using the once-daily FF/VI had significantly better symptom control and lower use of short-acting beta-agonists (SABAs) compared to those on the twice-daily BUD/FOR regimen. nams-annals.in However, another randomized crossover trial found that FF/VI provided similar improvements in lung function (FEV1) to BUD/FOR. nams-annals.in This suggests that while both formoterol and vilanterol are effective, factors like dosing frequency may influence patient-reported outcomes. nams-annals.in

| Comparison | Study Population | Key Efficacy Endpoints | Research Findings | Citation |

|---|---|---|---|---|

| Aclidinium/Formoterol vs. Salmeterol/Fluticasone | Moderate-to-severe COPD | Peak FEV1, Dyspnea (TDI focal score), Exacerbation Rates | Aclidinium/formoterol was superior in improving peak FEV1. Improvements in dyspnea and exacerbation rates were similar between the two groups. | ersnet.org |

| Budesonide/Formoterol (BUD/FOR) vs. Fluticasone Furoate/Vilanterol (FF/VI) | Asthma | Symptom Control, SABA Use, FEV1 | One real-world study showed better symptom control and lower SABA use with FF/VI. A separate trial found similar improvements in FEV1 for both combinations. | nams-annals.in |

This compound Versus Short-Acting Beta-Agonists (e.g., Salbutamol/Albuterol)

The primary distinction between this compound and short-acting beta-agonists (SABAs) like salbutamol (albuterol) lies in their duration of action; formoterol has a prolonged effect of up to 12 hours, while SABAs typically last for 4 to 6 hours. nih.govelsevier.es However, a key feature of formoterol is its rapid onset of action, which is comparable to that of SABAs. elsevier.eselsevier.es

A double-blind, parallel-group study involving children with mild acute asthma demonstrated that formoterol (12 µg) administered via a Turbuhaler had a similar onset of action and potency to albuterol (200 µg). elsevier.eselsevier.es The percentage of predicted FEV1 at 3, 30, and 60 minutes post-administration was similar for both treatment groups, indicating that formoterol can be as effective as albuterol for rapid bronchodilation in this patient population. elsevier.es

In a 12-week study of patients with mild to moderate persistent asthma, formoterol was found to be more effective than albuterol in several key areas. nih.gov Formoterol provided significantly greater improvements in morning and evening peak expiratory flow rates and asthma symptom scores compared to both albuterol and placebo. nih.gov Furthermore, patients receiving formoterol used significantly less rescue medication and experienced fewer nocturnal awakenings. nih.gov These findings underscore the benefit of formoterol's long-acting profile in maintaining asthma control over a 24-hour period. nih.gov

| Comparison | Study Population | Key Efficacy Endpoints | Research Findings | Citation |

|---|---|---|---|---|

| Formoterol vs. Albuterol | Children with mild acute asthma | Onset of Action (FEV1 at 3, 30, and 60 mins) | Formoterol demonstrated a similarly rapid onset of action and potency to albuterol. | elsevier.eselsevier.es |

| Formoterol vs. Albuterol | Adults with mild to moderate persistent asthma | Peak Expiratory Flow, Asthma Symptoms, Rescue Medication Use, Nocturnal Awakenings | Formoterol was more effective in improving lung function and asthma symptoms, and led to less rescue medication use and fewer nocturnal awakenings over a 12-week period. | nih.gov |

Clinical Safety and Tolerability Research of Formoterol Fumarate

Long-Term Safety Profile Evaluation

Concerns about the cardiovascular safety of long-acting β2-agonists (LABAs) have prompted thorough investigation. nih.gov In patients with Chronic Obstructive Pulmonary Disease (COPD), who are often at a higher risk for cardiovascular issues, the cardiac safety of formoterol (B127741) fumarate (B1241708) has been a key area of research. nih.gov

A 12-week study involving 351 COPD patients compared nebulized formoterol fumarate inhalation solution (FFIS) with a this compound dry powder inhaler (FA) and a placebo. nih.gov Holter monitoring revealed no clinically significant effects on mean or maximum heart rate, or on the incidence of arrhythmic events for either formoterol formulation compared to placebo. nih.gov Specifically, at the 12-week mark, the mean change from baseline in heart rate was minimal across all groups. nih.gov The frequency of treatment-emergent cardiac adverse events was comparable between the FFIS group (4.1%), the FA group (3.5%), and the placebo group (4.4%). nih.gov

Similarly, a large-scale, 52-week study in African-American patients with moderate-to-severe persistent asthma found that a combination of budesonide (B1683875) and this compound had a safety profile similar to budesonide alone, with no unexpected patterns in electrocardiographic or Holter monitoring assessments. fiercehealthcare.com Post-marketing data for aclidinium (B1254267) bromide/formoterol fumarate has shown that cardiovascular effects like angina pectoris, increased blood pressure, and arrhythmias such as atrial fibrillation and ventricular extrasystoles can occur. hres.ca

It's important to note that like other β2-adrenergic receptor agonists, formoterol can be associated with cardiovascular effects such as angina, hypertension or hypotension, tachycardia, and arrhythmias. drugs.comfda.gov Therefore, it is recommended to be used with caution in individuals with pre-existing cardiovascular disorders. drugs.comeuropa.eu

Interactive Data Table: Cardiovascular Safety of this compound in a 12-Week COPD Study

| Treatment Group | Mean Change in Heart Rate (bpm) at Week 12 | Incidence of Treatment-Emergent Cardiac AEs |

| FFIS 20 mcg BID | -0.6 (±10.9) | 4.1% |

| FA 12 mcg BID | +0.1 (±11.6) | 3.5% |

| Placebo | -1.4 (±9.4) | 4.4% |

| Data sourced from a 12-week, randomized, double-blind, placebo- and active-controlled trial in patients with COPD. nih.gov |

Long-term clinical trials have provided comprehensive data on the incidence and nature of adverse events associated with this compound. In a 12-month open-label study with 569 COPD patients, 73% of those treated with nebulized this compound (FFIS) and 78% of those using a dry powder inhaler formulation (FA) experienced an adverse event, the majority of which were mild to moderate and not considered related to the treatment. researchgate.net COPD exacerbation was reported in 15.8% of the FFIS group and 17.9% of the FA group. researchgate.net

In another year-long study involving 1,071 patients with moderate-to-severe COPD, the percentage of patients experiencing treatment-emergent adverse events was similar between the this compound inhalation solution (FFIS) group (69.1%) and the placebo group (69.6%). nih.govnih.gov The most common serious adverse event was worsening or exacerbation of COPD, which occurred at similar rates in both the FFIS (7.2%) and placebo (7.5%) groups. nih.gov

A 52-week study of a triple therapy (budesonide/glycopyrrolate (B1671915)/formoterol fumarate) in Japanese patients with COPD showed that treatment-emergent adverse event rates were similar across all treatment groups (ranging from 82.6% to 82.9%). semanticscholar.org The most frequently reported adverse events were nasopharyngitis (32.2%) and bronchitis (9.9%). semanticscholar.org In a separate 52-week trial of a mometasone (B142194) furoate/formoterol fumarate combination, the most common treatment-related adverse events included lenticular opacities, dysphonia, and oral candidiasis. nih.gov

Generally, adverse reactions to this compound are similar to other β2-agonists and can include nervousness, headache, tremor, dry mouth, muscle cramps, palpitations, and insomnia. drugs.comfda.gov

Interactive Data Table: Incidence of Adverse Events in Long-Term this compound Studies

| Study Population | Treatment | Duration | Incidence of any TEAE | Most Common AEs |

| COPD Patients researchgate.net | Nebulized this compound | 12 months | 73% | COPD exacerbation |

| Moderate-to-Severe COPD Patients nih.govnih.gov | This compound Inhalation Solution | 1 year | 69.1% | Worsening/exacerbation of COPD |

| Japanese COPD Patients semanticscholar.org | Budesonide/Glycopyrrolate/Formoterol Fumarate | 52 weeks | 82.6-82.9% | Nasopharyngitis, Bronchitis |

Discontinuation rates due to adverse events are an important indicator of a drug's tolerability. In a 12-month study of nebulized formoterol, 5.4% of patients in the nebulized group and 7.5% in the dry powder inhaler group discontinued (B1498344) treatment due to adverse events. researchgate.net

A large, year-long study in patients with moderate-to-severe COPD reported that 45.7% of patients in the this compound group and 57.4% in the placebo group discontinued treatment prematurely. nih.govnih.gov The primary reasons for discontinuation were similar for both groups and included withdrawal of consent (19.8%) and adverse events (15.7%). nih.gov

In a 26-week study of a mometasone furoate and this compound combination, a post-marketing requirement study, a total of 11,729 patients were enrolled. merck.com In a 52-week study of a triple therapy containing this compound, approximately 4% to 6% of patients across different treatment arms withdrew due to adverse events. canjhealthtechnol.ca The most common reason for withdrawal was a lack of efficacy, reported as COPD. canjhealthtechnol.ca An updated analysis of formoterol safety in asthma clinical trials, including over 104,000 patients, showed that discontinuations due to adverse events were significantly reduced with formoterol. nih.gov

Interactive Data Table: Discontinuation Rates in Long-Term this compound Studies

| Study Population | Treatment | Duration | Discontinuation Rate due to AEs |

| COPD Patients researchgate.net | Nebulized this compound | 12 months | 5.4% |

| Moderate-to-Severe COPD Patients nih.gov | This compound Inhalation Solution | 1 year | 15.7% (overall, not solely drug-attributed) |

| Asthma Patients nih.gov | Formoterol | Multiple trials | Significantly reduced with formoterol |

Due to concerns about the long-term safety of LABAs, particularly in asthma patients, the U.S. Food and Drug Administration (FDA) has required post-marketing commitment studies to evaluate the long-term safety of these medications in patients with COPD. nih.govnih.govresearchgate.net

One such study was a large, multicenter, randomized, double-blind, placebo-controlled trial designed to assess the long-term safety of this compound inhalation solution (FFIS) in patients with moderate-to-severe COPD. nih.govnih.govresearchgate.net This study demonstrated that FFIS was non-inferior to placebo in terms of safety over one year of treatment. nih.govnih.govresearchgate.net

Another post-marketing safety trial for a combination product of mometasone furoate and this compound involved 11,729 adolescent and adult patients with persistent asthma. merck.com The results, presented in 2017, indicated that the addition of formoterol to mometasone had a similar safety profile to mometasone alone, including a comparable risk of serious asthma-related events. merck.com These studies have provided reassurance regarding the long-term safety of this compound when used as prescribed in appropriate patient populations. nih.govmerck.com

Safety in Vulnerable Populations

The safety of this compound has also been specifically evaluated in vulnerable populations, such as pediatric patients.

The use of this compound in children and adolescents with asthma has been a subject of careful study. A meta-analysis of 41 trials involving 11,849 children and adolescents under 18 years of age found that the use of formoterol, with the majority also using an inhaled corticosteroid (ICS), was not associated with an increased risk of asthma-related hospitalizations. nih.gov The frequency of such hospitalizations was similar between formoterol-treated and non-LABA-treated patients in both children (1.16% vs. 1.11%) and adolescents (0.51% vs. 0.85%). nih.gov The study also noted that these results were not influenced by the dose of formoterol or the patient's ethnicity. nih.gov

In a study of a budesonide/formoterol fumarate combination (Symbicort) in pediatric patients, the most commonly reported adverse reactions (≥3%) included upper respiratory tract infection, pharyngitis, headache, and rhinitis. symbicorttouchpoints.com It is important to note that the use of LABA as monotherapy for asthma is associated with an increased risk of asthma-related hospitalization in pediatric and adolescent patients, highlighting the importance of concomitant use with an ICS. drugs.com

Interactive Data Table: Asthma-Related Hospitalizations in Pediatric and Adolescent Patients

| Age Group | Formoterol-Treated | Non-LABA-Treated |

| Children (4-11 years) | 1.16% (38/3263) | 1.11% (24/2165) |

| Adolescents (12-17 years) | 0.51% (23/4533) | 0.85% (16/1888) |

| Data from a meta-analysis of 41 trials in children and adolescents with asthma. nih.gov |

Safety in Patients with Pre-existing Cardiovascular Disease

The use of this compound in patients with pre-existing cardiovascular conditions warrants careful consideration due to the potential for beta-agonist medications to affect the cardiovascular system. patsnap.comperforomisthcp.com Clinical research has shown that this compound should be used with caution in individuals with cardiovascular disorders such as coronary insufficiency, cardiac arrhythmias, and hypertension. perforomisthcp.com

In a pivotal trial, the frequency of treatment-emergent cardiovascular adverse events was comparable between the this compound inhalation solution (FFIS) group (4.1%) and the placebo group (4.4%). perforomisthcp.com A long-term study involving patients with moderate-to-severe Chronic Obstructive Pulmonary Disease (COPD) found that nebulized FFIS was noninferior to placebo in terms of safety. researchgate.net This study, which included patients on stable COPD therapy, showed that adverse events were similar between the FFIS and placebo groups. researchgate.net

However, other research has indicated that long-acting beta-agonists may have adverse effects on the myocardium in COPD patients who also have pre-existing cardiac arrhythmias and hypoxemia. nih.gov One study comparing formoterol and salmeterol (B1361061) in such patients found that a higher dose of formoterol (24 mcg) resulted in a higher heart rate and more frequent supraventricular or ventricular premature beats compared to a lower dose (12 mcg) and salmeterol. nih.gov This suggests a dose-dependent effect on cardiac rhythm. nih.gov

Furthermore, it is advised that this compound be used with extreme caution in patients being treated with monoamine oxidase inhibitors or tricyclic antidepressants, as these medications can potentiate the effects of adrenergic agonists on the cardiovascular system. perforomisthcp.com

Potential for Tachyphylaxis or Loss of Efficacy Over Time

Tachyphylaxis, or the diminishing response to a drug with repeated use, is a potential concern with long-acting beta-agonists. However, multiple studies have indicated that this compound maintains its efficacy over extended periods of treatment.

A 12-week, randomized, double-blind, double-dummy, placebo- and active-controlled trial found no evidence of tachyphylaxis with this compound inhalation solution. eurekalert.org The improvements in lung function were maintained throughout the 12-week period. eurekalert.org Another review of clinical data for nebulized formoterol also concluded that no loss of efficacy or tachyphylaxis was observed over 12 weeks of regular administration. nih.govtandfonline.com The bronchodilatory effects of formoterol were sustained from the first day of treatment and did not decrease over the 12-week duration. nih.govtandfonline.com

While tolerance to the effects of inhaled beta-agonists can occur with chronic, regularly scheduled use, studies specifically evaluating this compound have not shown this to be a significant clinical issue within the trial periods. perforomisthcp.com

Comparative Safety Analyses with Other Bronchodilators or Placebo

The safety profile of this compound has been extensively compared with that of other bronchodilators and placebo in numerous clinical trials. These studies have consistently demonstrated a safety profile for this compound that is comparable to both placebo and other active treatments.

In a 12-week study, the safety profile of this compound inhalation solution (FFIS) was found to be similar to that of a dry powder formulation of formoterol (Foradil®) and resulted in fewer COPD exacerbations than placebo. eurekalert.org Repeated cardiac effects testing during this trial showed no significant concerns. eurekalert.org A comprehensive review also noted that the adverse event profiles for FFIS were not different from those of placebo or Foradil® dry powder. tandfonline.com

A large, one-year, multicenter, randomized, double-blind, placebo-controlled noninferiority study in patients with moderate-to-severe COPD provided further reassurance of the long-term safety of this compound. dovepress.comnih.gov The study's primary endpoint was the combined incidence of respiratory death, first COPD-related emergency room visit, or first COPD exacerbation-related hospitalization. nih.gov The results showed that FFIS was noninferior to placebo, with an estimated hazard ratio of 0.965. nih.gov The percentage of patients experiencing treatment-emergent serious adverse events was comparable between the FFIS group (15.9%) and the placebo group (16.0%). dovepress.com

When compared with other classes of bronchodilators, formoterol has also shown a favorable safety profile. A large, international, real-life study comparing as-needed formoterol with salbutamol (B1663637) in asthma patients found that formoterol had a similar safety profile to salbutamol. nih.gov The incidences of serious adverse events were not significantly different between the two treatments. nih.gov

In the context of combination therapies, a network meta-analysis of treatments for moderate to severe COPD concluded that an aclidinium/formoterol combination was broadly comparable in terms of safety to other LAMA/LABA combinations. scottishmedicines.org.uk Another network meta-analysis comparing various triple combination therapies for COPD found that the safety and tolerability profile of a budesonide/glycopyrronium (B1196793)/formoterol combination was comparable to other triple therapies. d-nb.info

Finally, a trial comparing single-dose nebulized this compound to multiple doses of albuterol for acute asthma in children found both treatments to be effective, with significant improvements in most parameters. elsevier.es

The following tables provide a summary of the comparative safety and efficacy data from various clinical trials.

| Study | Comparison Groups | Key Safety/Efficacy Findings | Reference |

| 1-Year COPD Safety Study | This compound Inhalation Solution (FFIS) vs. Placebo | FFIS was noninferior to placebo for the combined incidence of respiratory death, COPD-related ER visits, or hospitalizations. Serious adverse events were comparable (15.9% for FFIS vs. 16.0% for placebo). | dovepress.com |

| 12-Week Nebulized Formoterol Study | FFIS vs. Formoterol DPI (Foradil®) vs. Placebo | No loss of efficacy (tachyphylaxis) was observed. The safety and adverse event profiles were not different from placebo or Foradil® dry powder. | nih.govtandfonline.com |

| "Real-life" Asthma Study | As-needed Formoterol vs. As-needed Salbutamol | Formoterol had a similar safety profile to salbutamol regarding serious adverse events. | nih.gov |

| Network Meta-Analysis (COPD) | Aclidinium/Formoterol vs. Other LAMA/LABA combinations | Aclidinium/formoterol was broadly comparable to other LAMA/LABA combinations in terms of safety. | scottishmedicines.org.uk |

| Network Meta-Analysis (COPD) | Budesonide/Glycopyrronium/Formoterol vs. Other Triple Combinations | The safety and tolerability profile of the triple combination containing formoterol was comparable to other triple therapies. | d-nb.info |

| Japanese COPD Study | Glycopyrronium/Formoterol Fumarate Dihydrate MDI vs. Placebo and Monocomponents | The combination therapy was well tolerated with a safety profile consistent with the overall study population. | ersnet.org |

| Acute Asthma in Children | Nebulized this compound vs. Nebulized Albuterol | Both treatments showed significant improvements in clinical parameters. | elsevier.es |

Preclinical and Translational Research of Formoterol Fumarate

In Vitro Pharmacological Investigations

Receptor Binding and Activation Studies in Cell Lines

Formoterol (B127741) fumarate (B1241708) is a potent and selective long-acting β2-adrenoceptor agonist. drugbank.comrndsystems.com In vitro studies have demonstrated its high affinity and selectivity for the β2-adrenergic receptor. Receptor binding assays have shown that formoterol exhibits a significantly higher affinity for β2 receptors compared to β1 receptors. Specifically, it displays a 330-fold selectivity for β2 over β1 receptors, with pKd values of 8.12 and 5.58, respectively. rndsystems.com This selectivity is crucial for its therapeutic action, as β2 receptors are predominantly located in the bronchial smooth muscle, while β1 receptors are mainly found in the heart. drugbank.com

The activation of β2-adrenergic receptors by formoterol initiates a cascade of intracellular events. patsnap.com Upon binding, formoterol stimulates the enzyme adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). drugbank.compatsnap.com This increase in cAMP leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation. drugbank.compatsnap.com Functional activity studies have quantified the potency of formoterol in eliciting this response. For instance, in guinea pig trachea, formoterol has a pD2 value of 9.29, indicating its high potency in inducing tracheal relaxation. rndsystems.com Furthermore, it has been shown to be approximately 100-fold more potent than the short-acting β2-agonist salbutamol (B1663637). rndsystems.com

Table 1: Receptor Binding and Functional Activity of Formoterol

| Parameter | Value | Species/Tissue | Reference |

|---|---|---|---|

| β2 Receptor Selectivity | 330-fold over β1 | rndsystems.com | |

| pKd (β2 Receptor) | 8.12 | rndsystems.com | |

| pKd (β1 Receptor) | 5.58 | rndsystems.com | |

| pD2 (Tracheal Relaxation) | 9.29 | Guinea Pig | rndsystems.com |

Isolated Airway Tissue Contraction and Relaxation Studies

Studies on isolated airway tissues have further elucidated the pharmacological profile of formoterol. In isolated human bronchus, formoterol has been shown to be a potent and long-acting bronchodilator. sandoz.com It effectively relaxes pre-contracted airway smooth muscle and has a rapid onset of action, typically within 1 to 3 minutes. sandoz.com The duration of its relaxant effect is significant, lasting for at least 12 hours after a single administration. sandoz.com

In guinea pig tracheal rings, formoterol has demonstrated potent relaxant effects. rndsystems.comulb.ac.be It effectively counteracts the contractile effects of various spasmogens. For instance, in tracheal rings pre-contracted with methacholine (B1211447), formoterol induces significant relaxation. ulb.ac.be Studies have also investigated the synergistic potential of formoterol with other bronchodilators. When combined with the long-acting muscarinic antagonist (LAMA) tiotropium (B1237716), formoterol exhibits enhanced relaxant effects on guinea pig tracheal rings. ulb.ac.be Similarly, in human large and small airways, the co-administration of formoterol with the LAMA aclidinium (B1254267) bromide resulted in a synergistic relaxation of airway smooth muscle. dovepress.com

Research using human lung slices has provided detailed insights into the cellular mechanisms of formoterol-induced relaxation. nih.gov In this model, the contraction of small airways induced by histamine (B1213489) is associated with an increase in both intracellular Ca2+ oscillations and Ca2+ sensitivity in the smooth muscle cells. nih.gov Formoterol induces relaxation by initially decreasing the Ca2+ sensitivity of the smooth muscle cells at lower concentrations. nih.gov At higher concentrations, it further contributes to relaxation by slowing or inhibiting the Ca2+ oscillations. nih.gov

Cellular Mechanisms of Anti-inflammatory Effects

In addition to its well-established bronchodilator activity, formoterol has been investigated for its potential anti-inflammatory properties. The activation of β2-adrenergic receptors can lead to the inhibition of the release of inflammatory mediators from various cells, particularly mast cells. drugbank.com Formoterol has been shown to inhibit the release of histamine and leukotrienes from passively sensitized human lung tissue. sandoz.com

Studies in guinea pig models have provided further evidence for the anti-inflammatory effects of formoterol. It has been shown to inhibit plasma protein extravasation induced by histamine in the lung. nih.gov Furthermore, inhaled formoterol inhibited platelet-activating factor (PAF)-induced eosinophil accumulation in the lungs of guinea pigs, although this effect was observed at doses higher than those required for bronchodilation. nih.gov In another study, formoterol was found to inhibit lipopolysaccharide-induced neutrophil accumulation in the guinea pig lung, again at doses greater than those needed for its bronchodilator effect. nih.gov

At the molecular level, research in cell lines has explored the signaling pathways involved in formoterol's anti-inflammatory actions. In N9 microglia cells, formoterol was found to attenuate NLRP3 inflammasome activation and subsequent pyroptosis, a form of inflammatory cell death. nih.gov This effect was mediated through the enhancement of IκBα/NF-κB inhibition, the promotion of selective autophagy, and the facilitation of plasma membrane repair. nih.gov In human bronchial epithelial and endothelial cells, the combination of beclomethasone (B1667900) and formoterol showed an additive inhibitory effect on the expression of inflammatory mediators like IL-8 and ICAM-1. nih.gov This enhanced effect was partially mediated by both protein kinase A (PKA)-dependent and -independent mechanisms. nih.gov However, some studies have reported that formoterol, while being a potent bronchodilator, did not exhibit significant anti-inflammatory or metabolic modulatory effects in a mouse model of severe asthma induced by Aspergillus fumigatus. acs.org

In Vivo Toxicology and Safety Pharmacology Studies

Cardiac Toxicity Assessments in Animal Models (e.g., myocardial fibrosis, heart rate changes)

A primary safety concern associated with β-adrenergic receptor agonists like formoterol is the potential for cardiac toxicity. fda.govfda.gov Preclinical toxicology studies in rats and dogs have identified cardiac effects, including increased heart rate and myocardial fibrosis. fda.govfda.gov

In dogs, inhalation exposure to formoterol led to myocardial fibrosis at a dose as low as 3 μg/kg/day for one month. fda.govfda.gov In male rats, myocardial fibrosis was observed following a one-year inhalation exposure at 400 μg/kg/day. fda.govfda.gov The cardiotoxicity of β-agonists is believed to be a consequence of their pharmacological activity, which leads to an increased heart rate. fda.govfda.gov This tachycardia can result from direct stimulation of β-receptors in the heart or, more likely, from reflex tachycardia secondary to β2-mediated vasodilation and hypotension. fda.gov The resulting ischemic changes in oxygen-deprived regions of the heart can lead to focal necrosis and fibrosis. fda.gov

Table 2: Cardiac Toxicity Findings for Formoterol in Animal Models

| Species | Study Duration | Route of Administration | Dose | Finding | Reference |

|---|---|---|---|---|---|

| Dog | 1 month | Inhalation | 3 μg/kg/day | Myocardial fibrosis | fda.govfda.gov |

| Rat (male) | 1 year | Inhalation | 400 μg/kg/day | Myocardial fibrosis | fda.govfda.gov |

Reproductive and Developmental Toxicology Studies (e.g., stillbirth, neonatal mortality, ossification delays)

Reproductive and developmental toxicology studies have been conducted in rats and rabbits to assess the effects of formoterol fumarate on fertility, embryofetal development, and pre- and post-natal development.

In rats, formoterol was not found to be teratogenic when administered orally during organogenesis. fda.gov However, at oral doses of 0.2 mg/kg and higher, it caused delayed ossification of the fetus, and at doses of 6 mg/kg and above, it led to decreased fetal weight. fda.gov When administered to rats during the late stage of pregnancy, oral doses of 6 mg/kg and above resulted in stillbirth and neonatal mortality. fda.govwikidoc.orgrxlist.com These effects were not observed at a dose of 0.2 mg/kg. fda.govrxlist.com Another study in rats reported stillbirth and neonatal mortality at an exposure approximately 1,500 times the maximum recommended human dose (MRHD). nih.gov

In rabbits, formoterol was also not found to be teratogenic following oral administration during organogenesis. fda.gov

Table 3: Reproductive and Developmental Toxicology of Formoterol in Rats

| Study Type | Route of Administration | Dose | Effect | Reference |

|---|---|---|---|---|

| Embryofetal Development | Oral | ≥ 0.2 mg/kg | Delayed ossification | fda.gov |

| Embryofetal Development | Oral | ≥ 6 mg/kg | Decreased fetal weight | fda.gov |

| Pre- and Post-natal Development | Oral | ≥ 6 mg/kg | Stillbirth and neonatal mortality | fda.govwikidoc.orgrxlist.com |

Carcinogenicity Studies in Rodent Models

The carcinogenic potential of this compound has been assessed in long-term studies involving both mice and rats. nih.govcloudfront.net In a 24-month carcinogenicity study in CD-1 mice, oral administration of this compound led to a dose-related increase in the incidence of uterine leiomyomas. cloudfront.netazpicentral.com Further studies in mice revealed observations of adrenal subcapsular adenomas and carcinomas, as well as hepatocarcinomas. fda.gov

In separate 2-year studies with rats, an increased incidence of ovarian leiomyomas was noted in a drinking water study. nih.gov Other research in rats identified the development of both ovarian leiomyomas and theca cell tumors. fda.gov It has been noted that other beta-agonist drugs have similarly shown increases in leiomyomas of the genital tract in female rodents, and the relevance of these findings to human use is not known. fda.gov

Table 1: Summary of Carcinogenicity Findings for this compound in Rodent Models

| Species | Route of Administration | Study Duration | Findings |

|---|---|---|---|